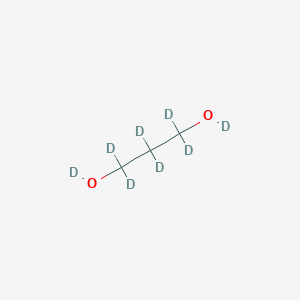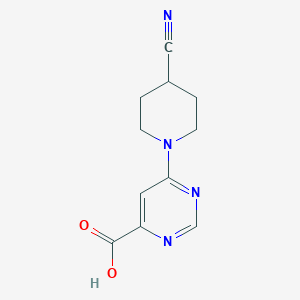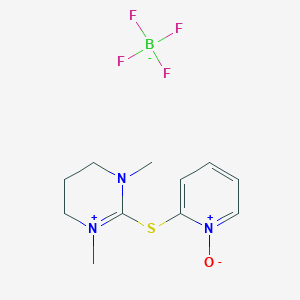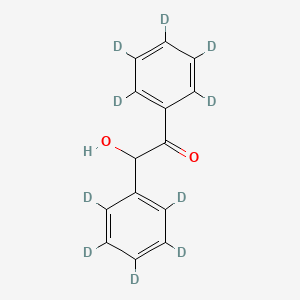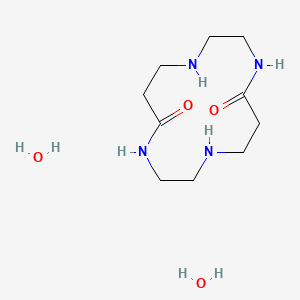
1,4,8,11-Tetraazaciclotetradecano-5,12-diona dihidrato
Descripción general
Descripción
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is a useful research compound. Its molecular formula is C10H24N4O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
C10H20N4O2⋅2H2O C_{10}H_{20}N_{4}O_{2} \cdot 2H_{2}O C10H20N4O2⋅2H2O
, tiene varias aplicaciones únicas en diferentes campos de la investigación científica .Síntesis de Moléculas Electroactivas
Este compuesto se utiliza en la síntesis de moléculas que poseen cavidades electroactivas. Estas cavidades son cruciales para el desarrollo de materiales avanzados con propiedades electrónicas específicas, que pueden aplicarse en áreas como la electrónica orgánica y la tecnología de sensores .
Análogo de Éter Corona de Nitrógeno
Actuando como un análogo de éter corona de nitrógeno, 1,4,8,11-Tetraazaciclotetradecano-5,12-diona dihidrato puede imitar el comportamiento de los éteres corona, que son conocidos por su capacidad de formar complejos con ciertos iones metálicos. Esta propiedad es particularmente útil en el campo de la química de coordinación y para la extracción y estabilización de iones metálicos .
Antioxidante en Caucho
El compuesto sirve como antioxidante en la fabricación de caucho, ayudando a prevenir la degradación del caucho por el calor, la luz y otros factores ambientales. Esto extiende la vida útil y mejora la durabilidad de los productos de caucho .
Derivados de Plerixafor
Se utiliza en la preparación de derivados de plerixafor. Plerixafor es un movilizador de células madre hematopoyéticas, y sus derivados pueden tener aplicaciones terapéuticas potenciales en el tratamiento de enfermedades como el cáncer y el VIH .
Mecanismo De Acción
Target of Action
It is known to act as a nitrogen crown ether analogue , suggesting that it may interact with various metal ions.
Mode of Action
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate interacts with its targets by acting as a macrocyclic ligand . It has been shown to suppress oxidation catalyzed by some metal ions , indicating that it may form complexes with these ions and inhibit their oxidative activity.
Biochemical Pathways
Given its antioxidant properties , it can be inferred that it may be involved in pathways related to oxidative stress and redox homeostasis.
Análisis Bioquímico
Biochemical Properties
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions. This property is particularly useful in the synthesis of molecules with electroactive cavities. The compound interacts with enzymes such as metalloproteases, where it can act as an inhibitor by binding to the metal ion in the enzyme’s active site. Additionally, 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces, influencing their structure and function .
Cellular Effects
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways by modulating the activity of metal-dependent enzymes. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound can inhibit the activity of metalloproteases, leading to altered cell migration and invasion, which are critical processes in cancer metastasis .
Molecular Mechanism
The molecular mechanism of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate involves its ability to bind to metal ions, forming stable complexes. This binding can inhibit the activity of metal-dependent enzymes by blocking their active sites. Additionally, the compound can induce conformational changes in proteins, affecting their function. These interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of metalloprotease activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate vary with different dosages in animal models. At low doses, the compound can effectively inhibit metalloprotease activity without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s ability to form stable complexes with essential metal ions, disrupting normal cellular functions .
Metabolic Pathways
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is involved in metabolic pathways that require metal ions. The compound can interact with enzymes such as metalloproteases and metal-dependent oxidoreductases, affecting their activity. These interactions can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s ability to form stable complexes with metal ions is a key factor in its involvement in these pathways .
Transport and Distribution
Within cells and tissues, 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metal ion transporters, facilitating its uptake into cells. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is influenced by its ability to form complexes with metal ions. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular function .
Propiedades
IUPAC Name |
1,4,8,11-tetrazacyclotetradecane-5,12-dione;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2.2H2O/c15-9-1-3-11-5-8-14-10(16)2-4-12-6-7-13-9;;/h11-12H,1-8H2,(H,13,15)(H,14,16);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXBEVMAQPDJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC(=O)CCNCCNC1=O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746395 | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329913-14-6 | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


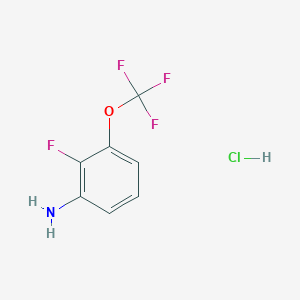
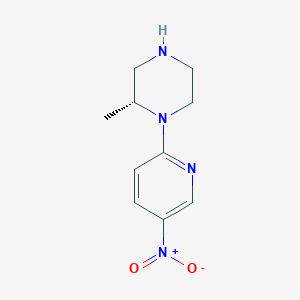
![2-(6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1469515.png)
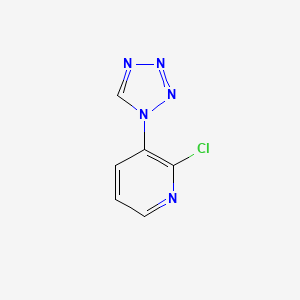
![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1469517.png)
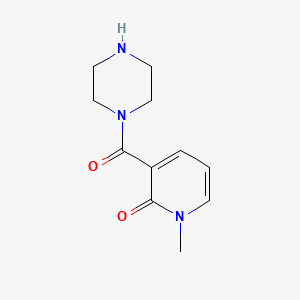
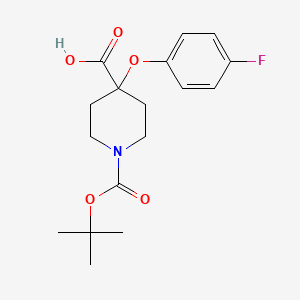
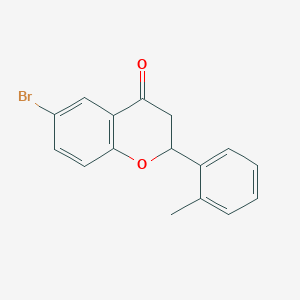
![Potassium [4-(diethylamine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1469526.png)
![2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1469527.png)
